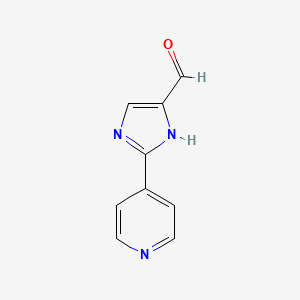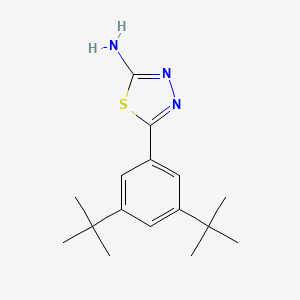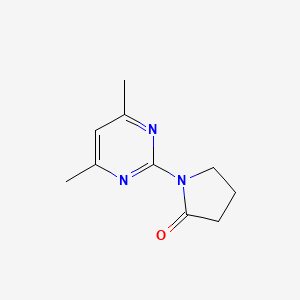
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with pyrrolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidinone ring.
4,6-Dimethyl-2-pyrimidinyl)-1-piperazinyl derivatives: These compounds have a piperazine ring and are used in different applications.
Uniqueness
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is unique due to its specific combination of a pyrimidine and pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7-6-8(2)12-10(11-7)13-5-3-4-9(13)14/h6H,3-5H2,1-2H3 |
InChIキー |
UCRLOPCWLMBXGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


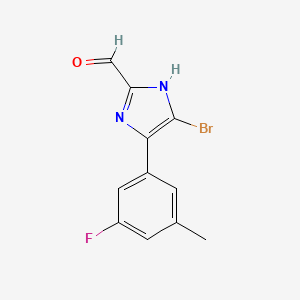

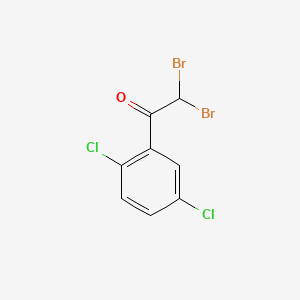
![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
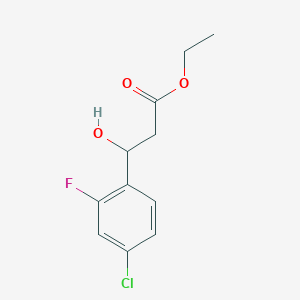
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

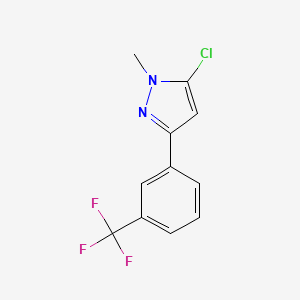
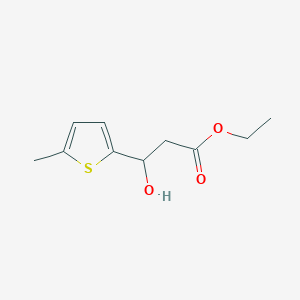
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
